tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate: is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two nitrogen atoms within a decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazaspiro compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents .
Medicine: In medicine, the compound is explored for its potential use in the treatment of various diseases. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .
Comparison with Similar Compounds
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Comparison: tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate stands out due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it unique in its applications .
Properties
Molecular Formula |
C15H28N2O2 |
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Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-5-16-9-6-15(12-16)7-10-17(11-8-15)13(18)19-14(2,3)4/h5-12H2,1-4H3 |
InChI Key |
XUDILNSVFRWAIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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